(5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride (5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2197061-67-7
VCID: VC7515192
InChI: InChI=1S/C9H11ClN2.2ClH/c10-8-3-7(4-12-5-8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H
SMILES: C1CC1C(C2=CC(=CN=C2)Cl)N.Cl.Cl
Molecular Formula: C9H13Cl3N2
Molecular Weight: 255.57

(5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride

CAS No.: 2197061-67-7

Cat. No.: VC7515192

Molecular Formula: C9H13Cl3N2

Molecular Weight: 255.57

* For research use only. Not for human or veterinary use.

(5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride - 2197061-67-7

Specification

CAS No. 2197061-67-7
Molecular Formula C9H13Cl3N2
Molecular Weight 255.57
IUPAC Name (5-chloropyridin-3-yl)-cyclopropylmethanamine;dihydrochloride
Standard InChI InChI=1S/C9H11ClN2.2ClH/c10-8-3-7(4-12-5-8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H
Standard InChI Key PQRQPSVDFIBHNM-UHFFFAOYSA-N
SMILES C1CC1C(C2=CC(=CN=C2)Cl)N.Cl.Cl

Introduction

(5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride is a complex organic compound that belongs to the class of heterocyclic amines. It is characterized by a pyridine ring substituted with a cyclopropylmethyl group and a chlorine atom at the 5-position. This compound is of interest in pharmaceutical and chemical research due to its potential applications in drug synthesis and as a building block for more complex molecules.

Synthesis and Preparation

The synthesis of (5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride typically involves several steps, including the formation of the pyridine ring and the introduction of the cyclopropylmethyl group. The specific synthesis route may vary depending on the starting materials and desired yield. Generally, such compounds are prepared through nucleophilic substitution reactions or by using Grignard reagents to form the carbon-carbon bonds necessary for the cyclopropylmethyl group attachment.

Chemical Reactions and Applications

This compound can undergo various chemical reactions typical of amines and pyridine derivatives. For example, it can participate in nucleophilic substitution reactions, allowing the modification of the cyclopropylmethyl group. The pyridine ring can undergo electrophilic aromatic substitution, although this is less common due to the electron-withdrawing effect of the chlorine atom. Additionally, the amine group can be further functionalized through acylation or alkylation reactions.

Reaction TypeDescription
Nucleophilic SubstitutionThe cyclopropylmethyl group can react with nucleophiles to form substituted products.
Electrophilic Aromatic SubstitutionThe pyridine ring can react with strong electrophiles, though less reactive due to the chlorine atom.
Acylation/AlkylationThe amine group can be modified using acylating or alkylating agents.

Suppliers and Availability

This compound is available from specialty chemical suppliers. For instance, MT CHEMTECH lists it among their specialty chemicals with a CAS number of 2197061-67-7 . Suppliers often provide detailed product information, including purity, packaging options, and pricing.

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